molecular formula C20H22N2O3S B11122304 N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11122304
M. Wt: 370.5 g/mol
InChI Key: RMUKCMWIRHPIOQ-UHFFFAOYSA-N
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Description

N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with an allyl group, a methoxybenzoyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides and a base.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction, typically using methoxybenzoyl chloride and a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N3-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanism would require detailed studies, including molecular docking, binding assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide: This compound shares a similar core structure but differs in the functional groups attached to the benzothiophene ring.

    N-Allyl-2-(3-methoxybenzoyl)benzamide: Another similar compound with a benzamide group instead of a carboxamide group.

Uniqueness

N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-3-11-21-19(24)17-15-9-4-5-10-16(15)26-20(17)22-18(23)13-7-6-8-14(12-13)25-2/h3,6-8,12H,1,4-5,9-11H2,2H3,(H,21,24)(H,22,23)

InChI Key

RMUKCMWIRHPIOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C

Origin of Product

United States

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